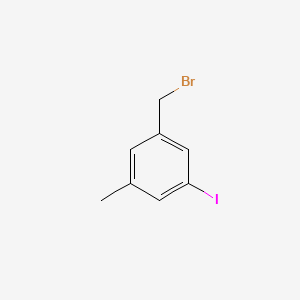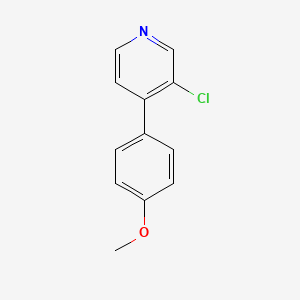
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₁H₁₈N₂O₂. It is known for its unique structure, which includes a cyclohexyl and an ethyl group attached to an imidazolidine-2,4-dione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate, followed by cyclization with phosgene or a similar reagent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced catalysts and purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolidines .
Scientific Research Applications
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on ion channels or receptors in the nervous system, leading to its anticonvulsant effects. The compound’s structure allows it to interact with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Another imidazolidine derivative with similar structural features but different substituents.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring, known for its use in antidiabetic drugs.
Uniqueness
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is unique due to its specific cyclohexyl and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
6336-36-3 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-cyclohexyl-5-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h8H,2-7H2,1H3,(H2,12,13,14,15) |
InChI Key |
XWUCHSBACYLCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


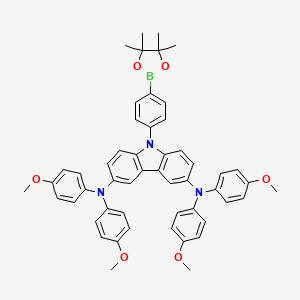

![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
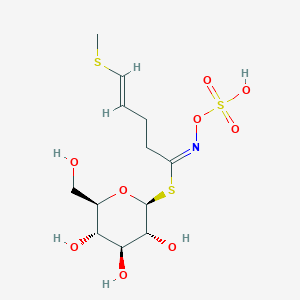
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
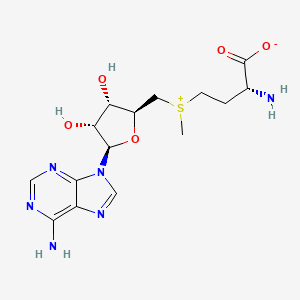

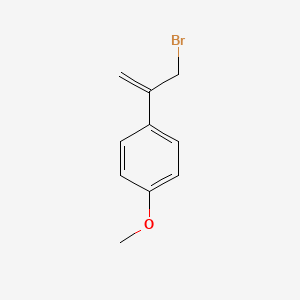
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
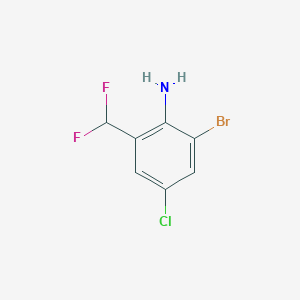
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
